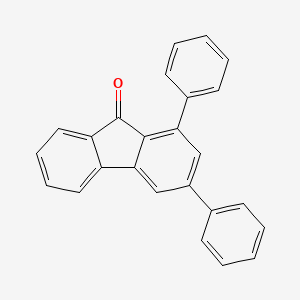

1,3-Diphenyl-9h-fluoren-9-one

Description

Significance of Fluorenone Scaffolds in Organic Functional Materials Research

Fluorenone scaffolds are integral to the development of organic functional materials due to their intriguing and tunable photophysical and physicochemical properties. researchgate.net The presence of the electron-withdrawing ketone group on the fluorene (B118485) bridge allows for the modulation of the electronic and optical behavior of the molecule. This inherent electronic-accepting nature, combined with the electron-donating potential of various substituents, enables the creation of molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is paramount for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic semiconductors, and organic photovoltaics. chem-soc.siresearchgate.netbohrium.com The rigid and planar structure of the fluorene unit also contributes to high thermal stability and efficient charge transport, which are critical for the longevity and performance of electronic devices. researchgate.netmdpi.com

Historical Context of Fluorene and Fluorenone Derivatives in Photofunctional Systems

The study of fluorene and its derivatives dates back over a century, with their unique photophysical properties being a subject of interest for chemists and physicists alike. bohrium.com Initially, research focused on understanding the fundamental electronic transitions and luminescence of the fluorene moiety. The introduction of the carbonyl group to form fluorenone marked a significant step, as it altered the electronic structure and introduced new photophysical phenomena. Over the years, the ease of functionalization at the C-2, C-7, and C-9 positions of the fluorene core has allowed for the synthesis of a vast library of derivatives with a wide range of emission colors and electronic properties. orgsyn.org This has led to their use as building blocks in polymers for OLEDs and as photosensitizers. bohrium.comnih.gov The development of synthetic methodologies, such as the Sonogashira and Suzuki coupling reactions, has further accelerated the exploration of fluorene and fluorenone derivatives in photofunctional systems. researchgate.netrsc.org

Rationale for Investigating 1,3-Diphenyl-9H-fluoren-9-one and Related Diphenylfluorenones

The specific investigation into this compound and its isomers, such as those with phenyl groups at other positions, is driven by the desire to fine-tune the optoelectronic properties of the fluorenone core. The introduction of phenyl groups at the 1 and 3 positions can influence the molecule's steric and electronic properties. These bulky substituents can disrupt intermolecular packing in the solid state, potentially leading to materials with high photoluminescence quantum yields by preventing aggregation-caused quenching.

Furthermore, the phenyl groups can be functionalized to introduce additional donor or acceptor moieties, creating more complex D-π-A (donor-pi-acceptor) or A-π-A (acceptor-pi-acceptor) systems. This molecular engineering approach is crucial for designing materials with specific charge transport characteristics (hole-transporting, electron-transporting, or bipolar) for optimized device performance in OLEDs and other organic electronic devices. mdpi.com The study of how the position of the phenyl groups on the fluorenone scaffold affects the material's properties is a key area of research for developing the next generation of organic electronics.

Overview of Research Areas and Methodologies Applied to Fluorenone-Based Compounds

Research on fluorenone-based compounds is multifaceted, spanning synthesis, characterization, and device fabrication. Synthetic methodologies often involve multi-step reactions, including Grignard reactions, Friedel-Crafts acylations, and transition metal-catalyzed cross-coupling reactions to build the desired molecular architecture. researchgate.netchemicalbook.com

A critical aspect of the research involves the detailed characterization of the synthesized compounds. This is achieved through a combination of experimental and computational techniques.

Experimental Methodologies:

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the molecular structure. chem-soc.si UV-visible absorption and photoluminescence (PL) spectroscopy are employed to study the electronic transitions and emissive properties. researchgate.net

Electrochemical Analysis: Cyclic voltammetry (CV) is a key technique used to determine the HOMO and LUMO energy levels, which are crucial for assessing the suitability of the material for electronic applications. researchgate.net

Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and glass transition temperature of the materials, which are important for device durability. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the molecular geometry and packing in the solid state. iucr.org

Computational Methodologies:

Density Functional Theory (DFT): DFT and time-dependent DFT (TD-DFT) calculations are widely used to model the ground and excited state properties of fluorenone derivatives. These theoretical studies provide insights into the molecular orbital distributions (HOMO/LUMO), absorption and emission spectra, and other electronic properties, complementing the experimental findings. researchgate.net

The following tables provide a summary of key photophysical and electrochemical data for a selection of diphenylfluorenone and related derivatives, illustrating the range of properties achievable within this class of compounds.

Table 1: Photophysical Properties of Selected Fluorene Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |

| FLU-DTPA | 398 | 450 | 0.65 | Dichloromethane |

| FLU-DCAR | 375 | 435 | 0.78 | Dichloromethane |

| FLU-TPA/PYR | 390 | 485 | - | Toluene |

| FLU-TPA/TRZ | 395 | 510 | - | Toluene |

| Phenanthroimidazole-fluorenone (P1) | 385 | 520 | 0.85 | THF/Water (1:9) |

Data compiled from multiple sources for illustrative purposes. bohrium.comrsc.orgmdpi.com

Table 2: Electrochemical Properties of Selected Fluorene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| FLU-TPA/PYR | -5.45 | -2.51 | 2.94 |

| FLU-TPA/TRZ | -5.51 | -2.78 | 2.73 |

| Phenanthroimidazole-fluorenone (P1) | -5.68 | -2.91 | 2.77 |

| Dispiro[fluorene-9,5'-indeno[2,1-a]indene-10',9''-fluorene] | -5.85 | -2.43 | 3.42 |

Data compiled from multiple sources for illustrative purposes. rsc.orgmdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

59707-10-7 |

|---|---|

Molecular Formula |

C25H16O |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

1,3-diphenylfluoren-9-one |

InChI |

InChI=1S/C25H16O/c26-25-21-14-8-7-13-20(21)23-16-19(17-9-3-1-4-10-17)15-22(24(23)25)18-11-5-2-6-12-18/h1-16H |

InChI Key |

DRJHCECUISHQDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C3C(=C2)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1,3 Diphenyl 9h Fluoren 9 One

Direct Synthesis Strategies for Substituted Fluorenones

Direct synthetic routes to substituted fluorenones often focus on building the tricyclic system in a manner that incorporates the desired substituents from the outset. These strategies include oxidative pathways and metal-free cyclization reactions.

Aerobic Oxidation Pathways for Fluorenone Formation

A prominent and environmentally conscious method for the synthesis of fluorenones is the aerobic oxidation of their corresponding 9H-fluorene precursors. This approach utilizes molecular oxygen, often from the air, as the oxidant. The reaction is typically facilitated by a base, such as potassium hydroxide (B78521) (KOH), in a suitable solvent like tetrahydrofuran (B95107) (THF). This method has been shown to be highly efficient for producing fluorenones substituted with various groups, including nitro, halogen, and alkyl moieties, under ambient conditions.

The mechanism of this oxidation involves the deprotonation of the C9-hydrogen of the fluorene (B118485) by the base, forming a fluorenyl anion. This anion then reacts with molecular oxygen. The process is generally slow, often requiring several days to achieve a high yield of the fluorenone product. To enhance the efficiency of this transformation, catalytic systems have been developed. For instance, the use of a graphene-supported KOH composite in N,N-dimethylformamide (DMF) has been reported to provide high yields and purity of 9-fluorenone (B1672902) derivatives at room temperature. This catalytic system also offers the advantages of simple work-up procedures and the potential for catalyst and solvent recycling. chemicalbook.com

The choice of solvent and catalyst can significantly impact the reaction's efficiency. The table below summarizes the yield of 9-fluorenone from the aerobic oxidation of 9H-fluorene under different conditions.

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

| KOH | THF | Ambient | - | High |

| Graphene-supported KOH | DMF | Room Temp | 10 | >99 |

| None (Autoxidation) | Base | - | Days | - |

Metal-Free Benzannulation Routes for Fluorene and Fluorenone Derivatives

Metal-free synthetic strategies are gaining traction due to their reduced environmental impact and cost-effectiveness. One such approach for the synthesis of highly substituted fluorenones is the tert-butyl hydroperoxide (TBHP)-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. This metal- and additive-free method proceeds via a cross-dehydrogenative coupling (CDC) mechanism and is compatible with a wide array of functional groups, including methoxy, cyano, nitro, and chloro groups, as well as certain phenol (B47542) protecting groups. acs.org

This methodology has been successfully applied to the total synthesis of the natural product nobilone. The reaction involves the cyclization of readily available N-methyl-2-(aminomethyl)biphenyls and 2-(aminomethyl)biphenyls, providing a versatile route to complex fluorenone structures. acs.org While this specific methodology has been demonstrated for a variety of substituted fluorenones, its direct application to 1,3-diphenyl-9H-fluoren-9-one would depend on the synthesis of the corresponding diphenyl-substituted 2-(aminomethyl)biphenyl precursor.

Precursor Chemistry and Intermediate Reactions

The chemical transformation of precursors and the reactions of key intermediates play a crucial role in the synthesis and derivatization of this compound. These steps allow for the introduction of the ketone functionality and further functionalization of the fluorenone core.

Conversion from Fluorene Precursors to Fluorenones

As detailed in the aerobic oxidation pathways, the most direct precursor to a fluorenone is its corresponding fluorene. The conversion of 9H-fluorene and its derivatives to 9-fluorenones is a fundamental transformation in this area of chemistry. The oxidation of the methylene (B1212753) bridge (C9) of the fluorene to a carbonyl group is the key step. While aerobic oxidation is a common method, other oxidizing agents can also be employed, though often with greater environmental and cost implications. The efficiency of the conversion is highly dependent on the substituents present on the fluorene ring. chemicalbook.com

Reactions Involving Fluorenone Hydrazone Derivatives

9-Fluorenone can be readily converted to 9-fluorenone hydrazone by reaction with hydrazine. This hydrazone derivative serves as a versatile intermediate for further chemical modifications. For example, 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, synthesized from fluorenone and thiosemicarbazide, can undergo the Hantzsch reaction with α-halocarbonyl compounds to yield various fluorenyl-hydrazonothiazole derivatives. mdpi.com This reaction pathway allows for the introduction of a thiazole (B1198619) ring system onto the fluorenone scaffold, opening avenues for the synthesis of compounds with potential biological activities. mdpi.com

The reaction of fluorenone hydrazone with benzophenone (B1666685) in the presence of acetic acid in ethanol (B145695) leads to the formation of 1-diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine, an unsymmetrical fluorenone azine. tandfonline.com These reactions highlight the utility of the hydrazone moiety as a reactive handle for constructing more complex molecular architectures based on the fluorenone core.

Utility of Halogenated Fluorenones in Synthesis

Halogenated fluorenones are valuable intermediates in organic synthesis, as the halogen atoms can be readily replaced or used in cross-coupling reactions to introduce new functional groups. For instance, a symmetrical halogenated 9-fluorenone can be synthesized and subsequently used in a palladium-catalyzed Suzuki coupling reaction with an appropriate boronic acid. acs.org This strategy was employed to create a donor-acceptor-donor (D-A-D) type molecule by coupling a halogenated fluorenone with (4-(diphenylamino)phenyl)boronic acid, demonstrating the utility of halogenated fluorenones in the synthesis of materials with specific electronic properties. acs.org

The synthesis of halogenated precursors, such as 2-bromo-9,9-diphenylfluorene, can be achieved from 2-bromo-9H-fluoren-9-one. This involves a Grignard reaction with phenylmagnesium chloride, followed by an acid-catalyzed cyclization. chemicalbook.com The resulting brominated diphenylfluorene can then be oxidized to the corresponding brominated this compound, which can be used in further synthetic transformations like Suzuki-Miyaura coupling. The carbon-halogen bond in these compounds provides a reactive site for the formation of new carbon-carbon bonds, enabling the construction of more complex and functionally diverse fluorenone derivatives. libretexts.org

The table below provides examples of halogenated fluorenones and their corresponding synthetic precursors or products.

| Halogenated Fluorenone | Precursor/Reactant | Reaction Type | Product |

| 2-Bromo-7-chloro-9H-fluoren-9-one | 2-Bromobenzaldehyde and 1-chloro-4-iodobenzene | Pd-catalyzed C-H functionalization | 2-Bromo-7-chloro-9H-fluoren-9-one |

| Symmetrical Halogenated 9-Fluorenone | (4-(diphenylamino)phenyl)boronic acid | Suzuki Coupling | D-A-D type molecule |

| 2-Bromo-9,9-diphenyl-9H-fluoren-9-one | 2-Bromo-9,9-diphenylfluorene | Oxidation | 2-Bromo-9,9-diphenyl-9H-fluoren-9-one |

Functionalization and Derivatization Approaches

The functionalization and derivatization of the this compound core are pivotal for tuning its chemical and physical properties for various applications. This is achieved through a range of synthetic methodologies that allow for the precise introduction of different functional groups and the construction of complex molecular architectures. These methods include cross-coupling reactions and Lewis acid-mediated transformations, which enable the synthesis of a diverse library of fluorenone-based materials.

Suzuki Polycondensation for Fluorenone-Based Copolymers

Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) is a powerful technique for synthesizing fluorene-based copolymers with well-defined structures. semanticscholar.orgrsc.orgacs.org This chain-growth polymerization method allows for the creation of polyfluorenes (PFs) and PF-containing block and graft copolymers. semanticscholar.orgrsc.org The polymerization of fluorene monomers, such as those derived from this compound, can be initiated to produce polymers with controlled molecular weights and narrow molecular weight distributions. acs.org

One approach involves the use of a triolborate-type fluorene monomer, which undergoes rapid SCTP in a mixed solvent system at low temperatures. rsc.org This method has been successfully used to synthesize high-molecular-weight PFs and α-end-functionalized PFs. rsc.org A key advantage of this system is the ability to synthesize PF-containing block and graft copolymers from various macroinitiators, which was previously challenging with conventional SCTP methods. rsc.org

Table 1: Key Features of Suzuki-Miyaura Catalyst-Transfer Polycondensation for Polyfluorene Synthesis

| Feature | Description | Source(s) |

| Polymerization Type | Chain-growth | acs.org |

| Monomer Type | Triolborate-type fluorene monomer | rsc.org |

| Key Advantage | Synthesis of block and graft copolymers | semanticscholar.orgrsc.org |

| Control | Controlled molecular weight and narrow dispersity | acs.org |

The Suzuki-Miyaura coupling reaction is a versatile tool for creating π-conjugated polyarylenes. researchgate.net The development of chain-growth Suzuki polymerization has enabled the synthesis of well-defined electron-deficient polymers like poly(9,9'-dioctylfluorene-co-benzothiadiazole) (pF8BT). researchgate.net Micellar Suzuki polycondensation in water presents a more sustainable approach for the preparation of conjugated polymers, reducing the environmental impact without compromising the material's properties. unimib.it

Sonogashira Coupling Reactions for Arylethynyl Functionalization

The Sonogashira coupling reaction is a fundamental method for the formation of C(sp²)–C(sp) bonds, enabling the introduction of arylethynyl groups onto the fluorenone scaffold. libretexts.org This reaction typically involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This methodology has been instrumental in synthesizing a variety of functionalized fluorene derivatives. researchgate.net

For instance, the reaction of (2,7-dibromo-9H-fluoren-9-ylidene)malononitrile with substituted acetylenes under Sonogashira conditions leads to the formation of novel 9-[cyano(ethynyl)methylene]fluorene derivatives. researchgate.net In these reactions, one of the cyano groups at the 9-methylene position is substituted by an acetylide moiety. researchgate.net This highlights the versatility of the Sonogashira coupling for post-functionalization of fluorenone derivatives.

Table 2: Components of a Typical Sonogashira Coupling Reaction

| Component | Role | Source(s) |

| Palladium(0) complex | Catalyst | libretexts.org |

| Copper(I) salt | Co-catalyst | organic-chemistry.orgorganic-chemistry.org |

| Amine | Base | organic-chemistry.org |

| Aryl/Vinyl Halide | Substrate | libretexts.org |

| Terminal Alkyne | Substrate | libretexts.org |

Modifications to the standard Sonogashira protocol have been developed to improve its efficiency and sustainability. organic-chemistry.org These include the use of different ligands to enhance catalyst activity and stability, as well as the development of copper-free reaction conditions. libretexts.org The carbonylative Sonogashira coupling is another variation that allows for the synthesis of alkynones from aryl thianthrenium salts and aliphatic alkynes. nih.gov

Lewis Acid Mediated Reactions for Substituted Fluorene Derivatives

Lewis acid-mediated reactions provide a valuable route for the synthesis of highly functionalized and substituted fluorene derivatives. These reactions often proceed through the formation of a carbocation intermediate, which can then be trapped by a variety of nucleophiles. For example, the reaction of a fluorene propargylic alcohol with a nucleophile in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), can yield 9,9-disubstituted fluorene derivatives. acs.org

A specific application of this methodology is the synthesis of 9,9-disubstituted (phenylethynyl)-fluorene-appended N-methyl-7-azaindole derivatives. acs.org In this reaction, the fluorene propargylic alcohol reacts with a substituted 7-azaindole, with BF₃·OEt₂ acting as the catalyst. acs.org The reaction proceeds through a propargylic carbocation, which is then attacked by the azaindole nucleophile to form the final product. acs.org This approach allows for the creation of hybrid molecules that combine the structural features of both fluorene and 7-azaindole. acs.org

Incorporation of Electron-Donating/Accepting Units

The electronic properties of this compound can be systematically tuned by incorporating electron-donating and electron-accepting units into its structure. nih.gov This strategy is fundamental to the design of materials with specific optical and electronic characteristics. nih.gov The fluorene core can act as a π-conjugated bridge, connecting donor and acceptor moieties to create "push-pull" systems. nih.govresearchgate.net

Various synthetic methods are employed to attach these functional units. For instance, the C-9 position of the fluorene is particularly reactive and can be modified through reactions like Knoevenagel condensation to introduce acceptor groups. mdpi.com Similarly, the 2 and 7 positions are often halogenated to facilitate subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, for the attachment of donor groups. mdpi.com

The choice of donor and acceptor groups has a significant impact on the resulting properties. Strong electron donors, such as amino or alkoxy groups, and strong electron acceptors, like cyano or nitro groups, can lead to compounds with significant intramolecular charge transfer (ICT). nih.govnih.gov This ICT is often responsible for the unique photophysical properties of these materials, including their absorption and emission characteristics. nih.govresearchgate.net

Synthesis of Donor-Acceptor Architectures

The synthesis of donor-acceptor (D-A) architectures based on the this compound framework is a key area of research in materials science. researchgate.netnih.govrsc.org These architectures are designed to facilitate efficient intramolecular charge transfer, which is crucial for applications in organic electronics. nih.gov The fluorene unit often serves as a rigid and planar π-linker, ensuring effective electronic communication between the donor and acceptor moieties. nih.gov

A common strategy for constructing D-A copolymers involves the Suzuki polycondensation of a fluorene-based monomer with a monomer containing an electron-accepting unit. nih.gov This approach has been used to synthesize copolymers where the fluorene unit acts as the donor and another aromatic or heteroaromatic unit, such as benzothiadiazole, acts as the acceptor. nih.gov

Small molecule D-A systems are also of significant interest. researchgate.net These are often synthesized through multi-step procedures involving cross-coupling reactions to connect the donor and acceptor fragments to the central fluorene core. researchgate.net The resulting D-A molecules can exhibit a range of photophysical properties, with emission wavelengths spanning from the visible to the near-infrared region of the electromagnetic spectrum. nih.gov The design of these molecules often involves a D-π-A motif, where the fluorene acts as the π-bridge. nih.gov

Table 3: Examples of Donor and Acceptor Units in Fluorene-Based D-A Architectures

| Unit Type | Examples | Source(s) |

| Electron Donors | N,N-dimethylaniline, Carbazole, Triphenylamine, Alkylthio groups | researchgate.netrsc.org |

| Electron Acceptors | Benzothiadiazole, Cyano groups, Nitro groups, Isoxazolone | nih.govnih.govrsc.org |

| π-Linker | Fluorene | nih.gov |

Reaction Mechanism Elucidation and Control

Understanding and controlling the reaction mechanisms involved in the functionalization of this compound is critical for the rational design and synthesis of new materials with desired properties. For instance, in Suzuki polycondensation, the polymerization is believed to proceed through a chain-growth mechanism, which allows for the synthesis of well-defined polymers. acs.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps.

In Sonogashira coupling reactions, the mechanism is thought to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is responsible for the activation of the aryl halide, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

For Lewis acid-mediated reactions, the mechanism typically involves the activation of a substrate by the Lewis acid to generate a carbocationic intermediate. acs.org The nature of the Lewis acid, the solvent, and the reaction temperature can all influence the stability and reactivity of this intermediate, thereby controlling the outcome of the reaction. A plausible reaction mechanism for the formation of 9,9-disubstituted fluorene derivatives involves the generation of a propargylic carbocation, which is then attacked by a nucleophile. acs.org

Mechanistic Studies via Quantum Chemical Calculations

In a study on the Friedel-Crafts acetylation of 9H-fluorene, DFT calculations at the B3LYP/6-31G** level of theory were employed to compute the total energies and Gibbs free energies of the reactants, intermediates (specifically the σ-complexes), and products. researchgate.net Such calculations help to understand the reactivity and selectivity patterns observed experimentally. For the formation of a disubstituted fluorenone like the 1,3-diphenyl derivative, similar computational approaches could be used to evaluate the relative stabilities of different potential intermediates and transition states.

For instance, in a hypothetical intramolecular Friedel-Crafts acylation to form this compound, DFT calculations could model the cyclization of a suitably substituted biphenyl (B1667301) precursor. The calculations would likely focus on the energetics of the formation of the σ-complexes at the different possible cyclization positions on the fluorene core. The calculated energy barriers for these steps would provide a theoretical basis for predicting the most likely substitution pattern. These theoretical findings are crucial for rationalizing why a certain regioisomer, such as the 1,3-disubstituted product, might be favored over others. The distribution of products can be influenced by whether the reaction is under kinetic or thermodynamic control, a distinction that can be clarified through computational analysis of the reaction energy profile. researchgate.net

Table 1: Theoretical Energy Calculations in Mechanistic Studies of Fluorenone Synthesis

| Parameter Calculated | Significance in Mechanistic Studies |

|---|---|

| Total Energies | Provides a fundamental measure of the stability of reactants, intermediates, and products. |

| Gibbs Free Energies | Determines the spontaneity of a reaction and the position of equilibrium. |

| Transition State Energies | Used to calculate the activation energy, which is critical for determining reaction rates. |

This table is a generalized representation based on the application of quantum chemical calculations in related chemical systems.

Structural Analysis and Conformational Studies of 1,3 Diphenyl 9h Fluoren 9 One Systems

Solid-State Structural Characterization

The solid-state architecture of fluorenone derivatives is a critical determinant of their material properties. Single-crystal X-ray diffraction is the definitive technique for elucidating these three-dimensional structures at an atomic level.

Single-Crystal X-ray Diffraction Analysis of Fluorenone Derivatives

Single-crystal X-ray diffraction studies on fluorenone derivatives reveal detailed information about their molecular geometry and crystal packing. Although data for the specific 1,3-diphenyl isomer is not documented in the searched academic papers, analysis of analogous compounds, such as 3-(9H-Fluoren-9-yl)-1,3-diphenylpropan-1-one, offers a robust model for understanding the crystallographic features of such systems. nih.gov

For instance, a related derivative, 3-(9H-Fluoren-9-yl)-1,3-diphenylpropan-1-one, crystallizes in a monoclinic system. nih.gov The detailed crystallographic parameters for this compound provide a tangible example of the data obtained from such analyses.

Interactive Data Table: Crystallographic Data for 3-(9H-Fluoren-9-yl)-1,3-diphenylpropan-1-one nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₈H₂₂O |

| Molecular Weight | 374.46 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.2433 (5) |

| b (Å) | 18.3109 (6) |

| c (Å) | 14.7468 (5) |

| β (°) | 95.708 (6) |

| Volume (ų) | 4095.7 (2) |

| Z | 8 |

This table is based on data for a closely related fluorenone derivative and serves as an illustrative example.

Analysis of Dihedral Angles and Planarity in Fluorenone Cores and Phenyl Substituents

In related fluorene (B118485) systems, the central three-ring fluorene core is typically close to planar. For 3-(9H-Fluoren-9-yl)-1,3-diphenylpropan-1-one, the maximum deviation from planarity for the fluorene ring system is a mere 0.044 Å. nih.gov The phenyl rings, however, are significantly twisted out of this plane. The dihedral angles between the fluorene moiety and the two phenyl rings in this derivative are 69.88 (6)° and 89.46 (6)°. nih.gov This twisted conformation is a common feature in substituted fluorenones, arising from steric hindrance between the phenyl groups and the fluorenone backbone. This twisting minimizes steric strain and is a critical factor in determining the electronic and photophysical properties of the molecule.

Polymorphism and Crystal Engineering of Fluorenone Materials

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a phenomenon of significant interest in materials science. The different packing arrangements of molecules in polymorphs can lead to dramatically different physical properties.

Identification and Characterization of Polymorphic Forms

While specific polymorphs of 1,3-diphenyl-9H-fluoren-9-one are not detailed in the available literature, studies on other derivatives, such as 2,7-diphenylfluorenone compounds, have identified and characterized distinct polymorphic forms. These polymorphs can exhibit different colors, such as red and yellow crystalline forms, which are attributed to variations in molecular packing and intermolecular interactions. The identification of such forms is typically achieved through techniques like single-crystal and powder X-ray diffraction, as well as thermal analysis.

Influence of Molecular Configuration on Crystal Packing

The specific arrangement of molecules within the crystal, or crystal packing, is governed by a delicate balance of intermolecular forces. In fluorenone systems, π–π stacking interactions are a dominant force, where the electron-rich aromatic rings of adjacent molecules align. In the case of 3-(9H-Fluoren-9-yl)-1,3-diphenylpropan-1-one, the crystal packing is stabilized by weak π–π stacking interactions, with centroid-centroid distances between the aromatic rings measured at 3.7172 (13) Å and 3.7827 (11) Å. nih.gov

Research on other fluorenone derivatives has shown that different polymorphs can arise from a competition between π–π stacking-directed packing and hydrogen bond-directed packing. This illustrates a key principle of crystal engineering: the introduction of specific functional groups can be used to guide the self-assembly of molecules into desired crystal structures with tailored properties.

Thermally Induced Phase Transitions in Fluorenone Polymorphs

Polymorphs can interconvert from one form to another through a process known as a phase transition, which can often be induced by changes in temperature. These solid-to-solid phase transitions are a key feature of dynamic organic electronic materials.

Studies on fluorenone derivatives have demonstrated reversible, thermally triggered transitions between different crystalline phases. These transitions can be observed and characterized using techniques such as differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction. Such thermally induced phase transitions are of fundamental interest for the development of smart materials, including sensors and switching devices, where a change in temperature can be used to modulate the material's optical or electronic properties.

Molecular Conformation in Solution and Solid State

Spectroscopic Probes for Conformational Dynamics

Spectroscopic methods are instrumental in elucidating the conformational landscape of molecules like this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy provide critical insights into the molecule's structure and its dynamic behavior in different states. While specific experimental data for this compound is not extensively available in public literature, the principles of these techniques can be illustrated using data from the parent 9-fluorenone (B1672902) structure and related substituted fluorene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for conformational analysis in solution. The chemical shifts (δ) of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment, which is directly influenced by the molecule's three-dimensional structure.

In a molecule such as this compound, the rotation of the phenyl groups around their single bonds to the fluorenone core is a key conformational variable. This rotation would influence the spatial proximity of the phenyl protons to the fluorenone backbone. Techniques like the Nuclear Overhauser Effect (NOE) are particularly powerful in this context. NOE measures the transfer of nuclear spin polarization from one nucleus to another through space, with the effect being highly dependent on the internuclear distance (proportional to 1/r⁶). By observing NOE correlations, it is possible to determine which protons are close to each other, thereby mapping the preferred orientation of the phenyl rings.

For the parent compound, 9-fluorenone, the symmetry of the molecule results in a relatively simple NMR spectrum. The introduction of phenyl substituents at the 1 and 3 positions breaks this symmetry, leading to a more complex spectrum that can provide a wealth of conformational information.

Illustrative NMR Data for 9-Fluorenone

| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ |

| ¹H | 7.28, 7.49, 7.65 |

| ¹³C | 120.7, 124.7, 129.5, 134.6, 135.1, 144.9, 194.3 |

This interactive table showcases the typical chemical shifts for the unsubstituted 9-fluorenone core. The precise shifts for this compound would be influenced by the electronic and steric effects of the phenyl substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be sensitive to conformational changes. The most prominent feature in the IR spectrum of a fluorenone derivative is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration.

The position of this C=O stretching frequency can be affected by the degree of conjugation with the aromatic system. Different rotational conformations of the phenyl groups in this compound could alter the extent of π-orbital overlap, leading to subtle shifts in the C=O band position. In the solid state, intermolecular interactions, such as π-π stacking, can also influence vibrational frequencies, providing a means to compare solid-state and solution conformations.

Typical Infrared Absorption Frequencies for Fluorenone Systems

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Carbonyl (C=O) Stretch | 1700 - 1720 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aromatic C-H Bend | 730 - 770 |

This table provides a general guide to the expected IR absorption regions for fluorenone derivatives. The exact peak positions for this compound would provide specific details about its structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are related to the energy difference between the ground and excited electronic states. These energies are, in turn, dependent on the extent of the conjugated π-system.

UV-Vis Absorption Maxima for 9-Fluorenone in Dioxane

| Wavelength (λ_max, nm) | Molar Absorptivity (log ε) |

| 258 | 4.90 |

| 294 | 3.62 |

| 328 | 2.89 |

| 378 | 2.43 |

This table shows the electronic transitions for the parent 9-fluorenone. The introduction of phenyl groups at the 1 and 3 positions would be expected to cause a red shift in these absorption bands due to the extension of the conjugated system.

Electronic Structure, Photophysics, and Spectroscopy of 1,3 Diphenyl 9h Fluoren 9 One

Electronic Absorption Characteristics

The electronic absorption characteristics of fluorenone derivatives are primarily investigated using UV-Visible absorption spectroscopy, which provides insights into the electronic transitions within the molecule.

UV-Visible Absorption Spectroscopy of Fluorenone Derivatives

The UV-Visible absorption spectra of fluorenone and its derivatives are characterized by distinct absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netresearchgate.netnist.govnist.gov The parent 9-fluorenone (B1672902) molecule typically exhibits multiple absorption maxima. researchgate.netnist.govnist.gov For instance, studies on various fluorene (B118485) derivatives show absorption bands in the range of 299–414 nm. mdpi.com The specific positions and intensities of these bands are influenced by the molecular structure and the solvent used. researchgate.net While some fluorene derivatives show absorption spectra that have weak dependencies on solvent polarity, others exhibit more significant solvatochromic shifts. researchgate.net In nonpolar solvents like hexane, fluorene derivatives often display well-resolved vibrational structures in their absorption spectra. researchgate.net Thin films of some derivatives show slightly red-shifted absorption maxima compared to their solution spectra, suggesting weak intermolecular interactions in the solid state. researchgate.net

Analysis of π-π* Electronic Transitions

The absorption bands observed in the UV-Visible spectra of fluorenone derivatives are typically assigned to π-π* electronic transitions. mdpi.com These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the fluorene molecule, sharp absorption bands corresponding to π-π* transitions are observed. mdpi.com The introduction of substituents and modifications to the fluorene core, such as the formation of dibenzofulvene derivatives, can significantly alter the nature of these transitions and lead to a substantial redshift of the absorption bands. mdpi.com The delocalized π-electron system of the fluorene core is responsible for these characteristic absorptions.

Effects of Substituents on Absorption Maxima and Conjugation

Substituents on the fluorenone core play a critical role in modulating the electronic absorption properties by altering the extent of π-conjugation and the energy levels of the molecular orbitals. mdpi.com Both electron-donating and electron-withdrawing substituents can cause a bathochromic (red) shift in the absorption maxima. nih.gov

For example, the introduction of methoxy groups at different positions on the fluorenone nucleus influences its photophysical processes to varying degrees due to mesomeric effects. researchgate.netresearchgate.net A comprehensive investigation into a series of methoxy-substituted fluorenones demonstrated the importance of the substituent's location in modulating the excited-state energy. rsc.orgelsevierpure.com Similarly, changing the substituent at the 9-position of the fluorene structure affects the position of the absorption band. mdpi.com The introduction of N-donor substituents at this position can result in a significant redshift of the absorption bands by around 76 nm compared to the parent fluorene. mdpi.com

The table below summarizes the effect of different substituents on the absorption maxima of various fluorene derivatives.

| Compound | Substituent(s) | Solvent | Absorption Maxima (λmax, nm) |

| Fluorenone (1) | None | Acetonitrile | ~380 |

| Methoxy-substituted fluorenone (2) | 2-Methoxy | Acetonitrile | Not specified |

| Methoxy-substituted fluorenone (3) | 3-Methoxy | Acetonitrile | Not specified |

| Methoxy-substituted fluorenone (4) | 4-Methoxy | Acetonitrile | Not specified |

| Fluorene Derivative I | Diphenylamino and Benzothiazole-Thiophene | Hexane | 403 |

| Fluorene Derivative II | Diphenylamino and Thiophene | Hexane | 405 |

| Fluorene Derivative III | Diphenylamino and Benzothiazole-Thiophene-Ethynyl | Hexane | 398 |

| Fluorene Derivative IV | Diphenylamino and Ethynyl | Hexane | 397 |

| This table is generated based on data from multiple sources. researchgate.netnih.gov |

Luminescence and Photoluminescence Properties

The luminescence properties of 1,3-Diphenyl-9H-fluoren-9-one and its derivatives are key to understanding their potential as light-emitting materials. These properties are typically studied using steady-state and time-resolved photoluminescence spectroscopy.

Steady-State Photoluminescence Spectroscopy

Steady-state photoluminescence spectroscopy provides information about the emission of light from a substance after it has absorbed photons. innovation-el.net For fluorenone derivatives, this technique reveals that they are generally weakly fluorescent. researchgate.net The parent fluorenone has a fluorescence quantum yield of about 2.7% in acetonitrile. researchgate.net The emission spectra of fluorenones are sensitive to the solvent environment, with noticeable shifts in emission maxima observed when moving from nonpolar to polar solvents, which suggests larger dipole moments in the excited states compared to the ground states. researchgate.net

Fluorescence Emission from Fluorenone Derivatives

Fluorescence emission from fluorenone derivatives is characterized by emission spectra that are influenced by the molecular structure and the surrounding medium. researchgate.netresearchgate.netresearchgate.net The emission spectra of fluorenone and its methoxy-substituted derivatives have been recorded in acetonitrile, with excitation at their long-wavelength absorption maxima. researchgate.net Nonsymmetrical fluorene compounds can exhibit strong dependencies of their fluorescence spectra on solvent polarity. researchgate.net

The fluorescence quantum yields of fluorenone derivatives can be significantly affected by their substitution pattern. researchgate.netnih.gov For instance, fluorenones with methoxy substituents at the 3 and/or 6 positions exhibit fluorescence quantum yields similar to that of the parent fluorenone. researchgate.net However, a cumulative effect is observed with an increasing number of methoxy substituents at meta positions, leading to a dominance of nonradiative decay pathways. rsc.orgelsevierpure.com Some novel fluorene derivatives have been synthesized that display high fluorescence quantum yields, in the range of 0.7 to 0.8, making them useful as fluorescent probes. researchgate.net In contrast, some azafluorenone derivatives exhibit poor emission in solution due to efficient intersystem crossing processes. researchgate.net

The table below presents photoluminescence data for several fluorene derivatives.

| Compound | Solvent | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) |

| Fluorenone (1) | Acetonitrile | ~380 | ~525 | 0.027 |

| Fluorene Derivative I | Hexane | 403 | 452 | 0.86 |

| Fluorene Derivative II | Hexane | 405 | 446 | 0.98 |

| Fluorene Derivative III | Hexane | 398 | 444 | 0.92 |

| Fluorene Derivative IV | Hexane | 397 | 433 | 0.95 |

| This table is generated based on data from multiple sources. researchgate.netnih.gov |

Solvatochromism and Environmental Effects on Emission

The photophysical properties of fluorenone and its derivatives are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. The polarity of the solvent, in particular, can significantly influence the absorption and emission spectra of these compounds.

In studies of the parent compound, 9-fluorenone, a noticeable bathochromic (red) shift is observed in both the absorption and emission spectra when the solvent is changed from nonpolar to polar. For instance, in hexane, the S1 absorption and emission maxima are found at approximately 380 nm and 500 nm, respectively. nycu.edu.tw When transitioned to a polar aprotic solvent like acetonitrile (ACN), these spectra shift to longer wavelengths. nycu.edu.tw This shift is indicative of a larger dipole moment in the excited state compared to the ground state. nycu.edu.tw

The effect is even more pronounced in polar protic solvents, such as methanol (MeOH) or ethanol (B145695). In methanol, the emission of 9-fluorenone is further red-shifted to around 570 nm, an effect attributed to the formation of a hydrogen-bonded complex between the fluorenone's carbonyl group and the solvent molecules. nycu.edu.tw Similar red shifts are observed for various substituted fluorenones when moving from a nonpolar solvent like cyclohexane to polar solvents like acetonitrile or ethanol. researchgate.net The extent of this shift can be influenced by the position of substituents on the fluorenone core. researchgate.net

Table 1: Solvatochromic Effects on 9-Fluorenone Spectra

| Solvent | Absorption Max (nm) | Emission Max (nm) | Spectral Shift Reference |

|---|---|---|---|

| Hexane | ~380 | ~500 | nycu.edu.tw |

| Acetonitrile | Red-shifted | Red-shifted | nycu.edu.twresearchgate.net |

| Methanol | - | ~570 | nycu.edu.tw |

Aggregation-Induced Emission and Excimer/Aggregate Formation

Many conventional fluorophores exhibit strong emission in dilute solutions but suffer from fluorescence quenching in the aggregated or solid state, a phenomenon known as aggregation-caused quenching (ACQ). nih.gov In contrast, some molecules, including certain fluorene derivatives, display an opposite effect called aggregation-induced emission (AIE). nih.govacs.orgdergipark.org.tr In the AIE process, luminogens that are non-emissive or weakly emissive in solution are induced to emit intensely upon forming aggregates. acs.org This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations or vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.org

Research on 2,7-diphenyl-fluorenone (DPFO) has shown that the pure compound exhibits intense fluorescence in the solid state (at 528 nm), which is significantly stronger than in its dilute dichloromethane solutions (at 542 nm), confirming AIE-like behavior. pku.edu.cn It was also noted that some historical reports of a very large redshifted AIE effect were artifacts caused by a trace impurity of 2,7-diphenyl-fluorene (DPF) in the synthesized samples. pku.edu.cn The mechanism involves energy transfer from the impurity to the fluorenone molecules, which becomes more efficient at high concentrations or in the solid state, quenching the impurity's emission and enhancing the fluorenone's emission. pku.edu.cn

Related to aggregation is the formation of excimers, which are excited-state dimers that can form between two identical molecules. Intramolecular excimer formation has been studied in molecules containing two fluorenyl units linked together. nih.govnih.gov These studies show that upon excitation, a locally excited state can transform into a lower-energy excimer state, which is characterized by a significantly red-shifted fluorescence emission. nih.govnih.gov The formation of such excimer or aggregate states is a critical aspect of the photophysics of multi-chromophoric systems and concentrated solutions.

Excited State Dynamics and Relaxation Pathways

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique used to directly measure the decay kinetics of electronically excited states. montana.edu By monitoring the fluorescence intensity as a function of time following a short pulse of excitation light, one can determine the fluorescence lifetime (τ) of a molecule. montana.edu This lifetime provides critical information about the rates of both radiative (fluorescence) and non-radiative decay processes that deactivate the excited state.

For fluorenone and its derivatives, time-resolved fluorescence measurements have been conducted in various solvents. researchgate.net These studies often reveal that the fluorescence decay is single exponential in nature. researchgate.net From the measured fluorescence lifetime and quantum yield, the rate constants for radiative decay (k_r) and non-radiative decay (k_nr) can be calculated. researchgate.net In hexane, femtosecond time-resolved fluorescence studies of 9-fluorenone revealed a decay component with a lifetime of 110 ps, which was attributed to the process of intersystem crossing. nycu.edu.tw In more polar solvents like acetonitrile and dimethyl sulfoxide (DMSO), the fluorescence lifetimes were found to be significantly longer, on the order of 15-16 ns. nycu.edu.tw

Table 2: Representative Fluorescence Lifetimes for 9-Fluorenone

| Solvent | Lifetime Component | Attributed Process | Reference |

|---|---|---|---|

| Hexane | 110 ps | Intersystem Crossing (ISC) | nycu.edu.tw |

| Acetonitrile | ~16 ns | Fluorescence Decay | nycu.edu.tw |

| DMSO | ~15.1 ns | Fluorescence Decay | nycu.edu.tw |

Femtosecond and Picosecond Transient Absorption Spectroscopy

Femtosecond and picosecond transient absorption (TA) spectroscopy is an essential tool for tracking the evolution of excited states on ultrafast timescales. polimi.it In a TA experiment, a "pump" pulse excites the sample, and a time-delayed "probe" pulse measures the change in absorption, providing a snapshot of the species present at that moment. polimi.itrsc.org This technique allows for the direct observation of processes like vibrational relaxation, internal conversion, and intersystem crossing. rsc.org

While specific TA data for this compound is limited in the reviewed literature, studies on the parent 9-fluorenone molecule provide insight into its ultrafast dynamics. Previous transient absorption studies have estimated the vibrational relaxation time of excited 9-fluorenone to be 1.4 ps in acetonitrile and 2.4 ps in DMSO. nycu.edu.tw This process involves the dissipation of excess vibrational energy within the excited electronic state as the molecule thermalizes with the surrounding solvent. Femtosecond-resolved fluorescence up-conversion experiments, a related technique, have also identified a rise component in the fluorescence signal of 9-fluorenone in hexane with a time constant of 2.1 ps, which is similarly assigned to vibrational relaxation. nycu.edu.tw

Internal Conversion and Intersystem Crossing Processes

Following photoexcitation, a molecule in an excited singlet state (S₁) can return to the ground state (S₀) through several pathways. Besides fluorescence (a radiative process), it can undergo non-radiative deactivation through internal conversion (IC) or intersystem crossing (ISC). diva-portal.orgrsc.org Internal conversion is a radiationless transition between states of the same spin multiplicity (e.g., S₁ → S₀), while intersystem crossing is a transition between states of different spin multiplicity (e.g., S₁ → T₁), where T₁ is the first excited triplet state. diva-portal.orgrsc.org

For 9-fluorenone, intersystem crossing is a significant deactivation channel for the S₁ state, particularly in nonpolar solvents. nycu.edu.tw Time-resolved fluorescence measurements in hexane show a prominent decay component of 110 ps, which is attributed to the rate of the S₁ → T_n ISC process. nycu.edu.tw This efficient ISC competes with fluorescence, contributing to the lower fluorescence quantum yield observed in nonpolar environments. The efficiency of IC and ISC can be highly dependent on the molecular structure, the energy gap between the electronic states, and the solvent environment. diva-portal.orgrsc.org

Formation and Dynamics of Triplet States

The process of intersystem crossing directly populates excited triplet states. rsc.org Once formed, the triplet state (T₁) is itself a relatively long-lived species because its decay back to the singlet ground state (T₁ → S₀) is spin-forbidden. Triplet states are crucial intermediates in many photochemical reactions and processes like photodynamic therapy and thermally activated delayed fluorescence (TADF). rsc.orgrsc.org

In the case of 9-fluorenone, the efficient ISC observed on a timescale of ~110 ps in nonpolar solvents leads to the formation of triplet state molecules. nycu.edu.tw Ultrafast time-resolved mass and photoelectron spectroscopy studies have confirmed that after initial excitation, fluorenone relaxes to the S₁ state within 0.4 ps, and a small, long-lived component observed in these experiments was attributed to the population of triplet states via ISC from S₁. nycu.edu.tw The dynamics of these triplet states, including their lifetime and subsequent decay pathways, are critical to understanding the complete photophysical behavior of the molecule.

Charge Transfer Excited States (Intramolecular Charge Transfer, ICT)

The concept of intramolecular charge transfer (ICT) is crucial in understanding the photophysical behavior of donor-acceptor systems. In molecules containing both electron-donating and electron-accepting moieties, photoexcitation can lead to a significant redistribution of electron density, forming a charge-transfer excited state. The fluorenone core acts as an electron acceptor, and the strategic placement of electron-donating groups, such as phenyl rings, can facilitate this phenomenon.

In a broader context of fluorene derivatives, the introduction of electron-donating groups can lead to the formation of charge transfer excited states. For instance, in spiro[fluorene-9,7'-dibenzo[c,h]acridine]-5'-one systems, the substitution of electron-donating pyrenes results in a pronounced solvatochromism, indicative of a bright charge-transfer (CT) emission. chemicalbook.com This shift in emission wavelength with solvent polarity is a hallmark of ICT states, where the more polar solvent stabilizes the charge-separated excited state.

For fluorenone derivatives specifically, the first singlet excited state is generally of a π-π* nature, regardless of solvent polarity. spectrabase.com However, the deactivation pathways of this excited state are heavily influenced by the presence and position of donor groups. In some carbazole-containing fluorenone derivatives, charge separation and recombination are the dominant deactivation pathways for the singlet excited state. spectrabase.com

In copolymers that incorporate fluorenone moieties, the green emission observed around 520–525 nm is often attributed to the intramolecular charge transfer excited state associated with the fluorenone segments. researchgate.net This ICT state is populated through intrachain excitation energy transfer from other segments of the polymer. researchgate.net The incorporation of additional donor moieties, such as phenothiazine, can lead to the emergence of further charge transfer excited states and associated non-radiative decay channels, which can decrease the photoluminescence quantum yields. researchgate.net

While direct experimental studies on the ICT states of this compound are not extensively available, theoretical calculations and studies on analogous substituted fluorenones provide a framework for understanding its behavior. The phenyl substituents at the 1 and 3 positions are expected to act as electron-donating groups, potentially leading to the formation of an ICT state upon photoexcitation, with the fluorenone core serving as the acceptor. The characteristics of this ICT state, such as its energy and emission properties, would likely be influenced by the torsional angle of the phenyl groups relative to the fluorene plane and the polarity of the surrounding medium.

Energy Transfer Mechanisms in Copolymers

Energy transfer is a fundamental process in multicomponent photophysical systems, such as copolymers, where excitation energy is non-radiatively transferred from a donor chromophore to an acceptor chromophore. In copolymers containing fluorene and fluorenone units, the fluorene segments typically act as the primary absorbers of light (donors), and the lower-energy fluorenone moieties serve as exciton traps (acceptors).

Studies on terpolymers containing 9,9-dihexylfluorene, 10-hexylphenothiazine (a donor), and 9-fluorenone (an acceptor) have elucidated the complex interplay of energy transfer processes. researchgate.net In these systems, the fluorenone moieties act as emissive exciton traps, leading to a characteristic green emission. researchgate.net The mechanism is primarily intrachain energy transfer, where the excitation energy migrates along the polymer backbone from the initially excited fluorene segments to the fluorenone units. researchgate.net

The solid-state emission characteristics of such copolymers are governed by both intrachain and interchain energy transfer processes. researchgate.net The close proximity of polymer chains in the solid state allows for energy to be transferred between adjacent chains, which can further influence the localization of excitons on the fluorenone traps.

The general mechanism for Förster Resonance Energy Transfer (FRET), a common mode of energy transfer in such systems, relies on the dipole-dipole coupling between the donor and acceptor. The efficiency of FRET is dependent on several factors, including the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, the relative orientation of the donor and acceptor transition dipoles, and the distance between the donor and acceptor. In copolymers, the rigid backbone can control the distance and orientation between the chromophores, thereby influencing the energy transfer efficiency.

While specific data on copolymers containing the this compound unit is limited, the principles derived from studies of other fluorenone-containing copolymers are applicable. The diphenyl-substituted fluorenone unit would be expected to act as an energy acceptor, with its specific absorption and emission properties determining the efficiency of energy transfer from a given donor segment within a copolymer chain.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and elucidating the molecular structure of a compound by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be characterized by vibrational modes associated with its constituent parts: the fluorenone core and the two phenyl substituents.

Based on the analysis of polyfluorenone and related aromatic ketones, several key vibrational bands can be predicted for this compound. researchgate.net

Aromatic C-H Stretching: Vibrations corresponding to the stretching of the carbon-hydrogen bonds on the aromatic rings (both the fluorene core and the phenyl substituents) are expected to appear in the region of 3100-3000 cm⁻¹. For polyfluorenone, these peaks are observed at 3061 cm⁻¹ and 3013 cm⁻¹. researchgate.net

Carbonyl (C=O) Stretching: The most characteristic peak for a ketone is the strong absorption due to the stretching of the carbonyl group. For the fluorenone moiety, this peak is typically observed in the range of 1740-1710 cm⁻¹. In polyfluorenone, this peak is found at 1740 cm⁻¹. researchgate.net The exact position of this band can be sensitive to the electronic effects of the substituents on the fluorene ring system.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will give rise to a series of bands in the 1620-1450 cm⁻¹ region. For polyfluorenone, a C=C stretching vibration is seen at 1611 cm⁻¹, with another aromatic C-H related peak around 1600 cm⁻¹. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will also be present. Out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern of the aromatic rings and typically appear in the 900-675 cm⁻¹ region. For polyfluorenone, a C-H deformation is noted at 736 cm⁻¹. researchgate.net

The table below summarizes the expected characteristic FTIR peaks for this compound based on data from related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Carbonyl (C=O) Stretch | 1740 - 1710 |

| Aromatic C=C Stretch | 1620 - 1450 |

| C-H Out-of-Plane Bend | 900 - 675 |

It is important to note that the specific vibrational frequencies for this compound may vary slightly from these values due to the precise molecular environment and the electronic influence of the diphenyl substitution.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR spectroscopy. It is based on the inelastic scattering of monochromatic light, and it is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would highlight the vibrations of the carbon skeleton.

Aromatic Ring Vibrations: The Raman spectrum will be dominated by bands corresponding to the vibrations of the aromatic rings. These include ring breathing modes, which are often strong in Raman spectra, and other C-C stretching and deformation modes.

Carbonyl (C=O) Stretching: The C=O stretching vibration, while very strong in the IR spectrum, will also be present in the Raman spectrum, although its intensity can vary.

C-H Vibrations: Both aromatic C-H stretching and bending vibrations will be observable in the Raman spectrum.

In a study of 1,3-diphenylurea, which also contains phenyl rings, the analysis of the Raman spectra revealed characteristic ring breathing modes that were sensitive to substitution. ijcce.ac.ir A similar sensitivity would be expected for the phenyl rings in this compound.

The table below outlines the general regions for key Raman active modes expected for this compound, drawing on general knowledge of aromatic ketones.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Carbonyl (C=O) Stretch | 1740 - 1710 |

| Aromatic Ring Breathing | ~1000 |

| Aromatic C=C Stretch | 1620 - 1450 |

The combination of FTIR and Raman spectroscopy would provide a comprehensive vibrational profile of this compound, allowing for a detailed understanding of its molecular structure.

Normal Coordinate Analysis and Vibrational Assignments

A normal coordinate analysis (NCA) is a computational method used to assign the observed vibrational bands in FTIR and Raman spectra to specific molecular motions. This analysis involves calculating the vibrational frequencies and the corresponding normal modes of a molecule, typically using quantum chemical methods such as Density Functional Theory (DFT).

For a molecule as complex as this compound, a theoretical approach is essential for a detailed and accurate assignment of its vibrational spectrum. The process of an NCA generally involves the following steps:

Geometry Optimization: The equilibrium geometry of the molecule is calculated using a suitable level of theory (e.g., DFT with a basis set like B3LYP/6-311++G(d,p)).

Frequency Calculation: The harmonic vibrational frequencies are then calculated at the optimized geometry. This calculation also provides the infrared intensities and Raman activities for each vibrational mode.

Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor to improve agreement with experimental data.

Potential Energy Distribution (PED) Analysis: A PED analysis is performed to determine the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This allows for a quantitative description of the character of each vibrational band.

While a specific NCA for this compound is not available in the literature, studies on similar molecules demonstrate the utility of this approach. For example, a detailed vibrational analysis of 1,3-diphenyl thiourea was carried out using DFT calculations, which allowed for the assignment of the bands observed in its IR and Raman spectra. taylorandfrancis.com Similarly, a normal coordinate analysis of the enol form of pentane-2,4-dione was performed using DFT, providing detailed assignments based on the potential energy distribution.

For this compound, an NCA would be expected to reveal significant coupling between the vibrational modes of the fluorenone core and the phenyl substituents. For example, the C-C stretching modes of the bond connecting the phenyl groups to the fluorene core would likely be coupled with the ring vibrations of both moieties. The table below provides a hypothetical example of what a partial vibrational assignment from an NCA might look like for this molecule.

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED (%) and Assignment |

| 3085 | ~3080 | 98% ν(C-H)aromatic |

| 1730 | ~1725 | 85% ν(C=O), 10% δ(C-C-C) |

| 1605 | ~1600 | 70% ν(C=C)fluorenone, 25% ν(C=C)phenyl |

| 1450 | ~1450 | 60% δ(C-C-H)in-plane, 30% ν(C=C)aromatic |

| 750 | ~755 | 90% γ(C-H)out-of-plane |

Note: This table is illustrative and based on general expectations for this class of molecule. ν = stretching, δ = in-plane bending, γ = out-of-plane bending.

Such a detailed analysis would be invaluable for a complete understanding of the vibrational dynamics of this compound.

Advanced Optical and Optoelectronic Applications of Fluorenone Derivatives

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

Fluorenone derivatives have been extensively investigated for their utility in various components of OLEDs, including as emitter materials, host materials for the emissive layer, and charge-transporting layers. The inherent properties of the fluorenone moiety, such as its high thermal stability and good charge transport capabilities, make it a versatile building block for OLED materials nih.gov. The ability to modify the fluorenone structure at various positions allows for the fine-tuning of its electronic and optical characteristics to meet the specific demands of high-efficiency electroluminescent devices.

While specific data for 1,3-Diphenyl-9H-fluoren-9-one as an emitter is not extensively documented in publicly available research, the broader class of fluorenone derivatives has demonstrated significant potential as emissive materials in OLEDs. The strong electron-withdrawing fluorenone core can be combined with various electron-donating groups to create donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures. This molecular design strategy is crucial for tuning the emission color and enhancing the efficiency of the emitter. For instance, four newly designed and synthesized fluorenone-based materials have been utilized as emitters in OLEDs, demonstrating the viability of this class of compounds in electroluminescent applications tandfonline.com.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency in OLEDs. This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which facilitates the reverse intersystem crossing (RISC) of triplet excitons to the emissive singlet state.

The donor-π-acceptor motif is a promising strategy for designing TADF emitters, where the donor and acceptor units are linked via an aryl moiety to reduce the HOMO-LUMO overlap and thus the ΔEST researchgate.netunimi.it. Fluorenone's strong electron-accepting character makes it an excellent candidate for the acceptor unit in TADF emitters. While research on 2,7-substituted fluorene (B118485) derivatives as TADF emitters is more common, the principles can be extended to other substitution patterns. For example, a novel fluorenecarbonitrile derivative has been shown to exhibit TADF emission, highlighting the potential of the fluorene scaffold in designing new TADF materials researchgate.net. The introduction of phenyl rings as linkers between donor and acceptor units in other systems has been shown to be an effective method for modulating TADF properties and shifting emission from green to blue rsc.org. This suggests that the phenyl substituents in this compound could play a significant role in its potential TADF characteristics.

Efficient utilization of electrically generated excitons is paramount for high-performance OLEDs. In conventional fluorescent OLEDs, only the 25% of excitons that are in the singlet state can emit light, limiting the internal quantum efficiency. TADF emitters, by harvesting the 75% of triplet excitons, can significantly enhance the exciton utilization efficiency nih.gov.

In addition to being used as emitters, fluorenone derivatives can also function as host materials in the emissive layer of OLEDs. The host material forms a matrix for the emissive dopant (emitter) and plays a crucial role in charge transport and energy transfer within the emissive layer. An ideal host material should possess a high triplet energy to confine the triplet excitons on the guest emitter, good charge carrier mobility to ensure balanced charge injection, and high thermal and morphological stability noctiluca.eu.

Fluorene-based compounds are considered promising as host materials due to their good thermal stability and charge transport properties unimi.it. A novel "M"-type carbazole/fluorene-based host material, mDCzPF, has been developed that demonstrates a high triplet energy and good charge transport ability, leading to significantly improved operational lifetime in red phosphorescent OLEDs nih.gov. In another study, doped OLEDs using fluorenone-based emitters were fabricated with 1,3-bis(N-carbazolyl)benzene (mCP) as the host material, which resulted in orange and red electroluminescence with good performance metrics tandfonline.comresearchgate.net. This indicates that the fluorenone core is compatible with established host materials and that derivatives of this compound could potentially serve as effective host materials themselves.

The efficiency of an OLED is heavily dependent on the balanced injection and transport of holes and electrons within the device. The fluorenone core is known for its strong electron-withdrawing nature, which generally imparts n-type (electron-transporting) characteristics to its derivatives nih.gov. This makes fluorenone-based materials suitable for use as electron-transporting or ambipolar charge-transporting materials in OLEDs.

The table below presents a summary of the performance of OLEDs that utilize fluorenone derivatives as the emitter, providing an insight into the potential performance of devices based on this compound.

| Emitter (Fluorenone Derivative) | Host Material | Turn-on Voltage (V) | Maximum External Quantum Efficiency (%) | Maximum Brightness (cd/m²) | Electroluminescence Color | CIE Coordinates (x, y) |

|---|---|---|---|---|---|---|

| Fluorenone Derivative 1 | 1,3-bis(N-carbazolyl)benzene (mCP) | 5.08 | 2.54 | 7509.14 | Orange | (0.52102, 0.43609) |

| Fluorenone Derivative 2 | 1,3-bis(N-carbazolyl)benzene (mCP) | 5.08 | - | - | Red | (0.60724, 0.38766) |

Data based on studies of various fluorenone derivatives and may not be representative of this compound itself. tandfonline.comresearchgate.net

The performance of these devices, with low turn-on voltages and high brightness, underscores the potential of fluorenone-based materials in high-efficiency OLEDs tandfonline.com. Further optimization of the molecular structure and device architecture is expected to lead to even better performance.

Application as Emitter Materials

Nonlinear Optical (NLO) Properties

Fluorenone derivatives have emerged as a significant class of materials in the field of nonlinear optics due to their unique combination of chemical, structural, and optical properties. researchgate.netscilit.comsemanticscholar.org These organic materials offer a versatile platform for engineering new materials with promising applications in photonics and optoelectronics. researchgate.netscilit.com The NLO response in these molecules is primarily attributed to their high hyperpolarizability, which can be further enhanced through strategic molecular design. ru.nl The flexibility of their molecular structure and the ability to form different crystalline polymorphs are key advantages. scilit.comru.nl

Second-Order Nonlinear Optical Effects (Second Harmonic Generation, SHG)

Second Harmonic Generation (SHG) is a second-order nonlinear optical process where two photons of the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy and frequency of the initial photons. ru.nl A fundamental requirement for a material to exhibit SHG is a non-centrosymmetric crystal structure. ru.nl While the polar nature of many organic molecules often leads them to crystallize in centrosymmetric structures, which cancels out the net second-order NLO effect, fluorenone derivatives can overcome this through specific intermolecular interactions. ru.nl

Though fluorenone derivatives may possess moderate intramolecular charge transfer (ICT) characteristics, they can engage in synergistic non-covalent interactions like hydrogen bonds and C–H···π interactions. ru.nl These interactions can prevail over dipole-dipole interactions, leading to a non-centrosymmetric arrangement of molecules and a significant macroscopic SHG response. ru.nlresearchgate.net

A notable example is this compound (DPFO). In its crystalline form, C=O···H hydrogen bonds drive the formation of molecular chains, which are then packed in a non-centrosymmetric fashion via aromatic C–H···π interactions. researchgate.net This specific arrangement results in remarkable second-order NLO properties. researchgate.net Studies on DPFO microfibers have demonstrated strong, sharply peaked SHG signals at exactly double the frequency of the excitation laser, confirming the second-order NLO process. researchgate.net

The molecular V-shape of fluorenones provides an additional tool for optimizing the macroscopic NLO response, as the transition dipole moment and the change in the permanent dipole moment have different orientations. ru.nl

Table 1: Second-Order NLO Properties of Selected Fluorenone Derivatives

| Compound | Crystal Structure Attribute | Key Intermolecular Interactions | Observed NLO Effect | Reference |

|---|---|---|---|---|

| This compound (DPFO) | Non-centrosymmetric | C=O···H hydrogen bonds, C–H···π interactions | Strong Second Harmonic Generation (SHG) | researchgate.net |

| 4-DBpFO | Non-centrosymmetric | Hydrogen bonded molecular chains | Second Harmonic Generation (SHG) | researchgate.net |

| PAFO | Non-centrosymmetric α phase | - | Second Harmonic Generation (SHG) | researchgate.net |

| DNFO | Non-centrosymmetric 1α-phase | C=O⋅⋅⋅H hydrogen bonds | Second Harmonic Generation (SHG) | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Third-Order Nonlinear Optical Effects (Two-Photon Absorption, 2PA)

Two-photon absorption (2PA) is a third-order nonlinear optical process where a molecule simultaneously absorbs two photons. ucf.edu This phenomenon is allowed in all media, regardless of symmetry. ru.nl Fluorenone and its derivatives are recognized as promising materials for 2PA applications. researchgate.net The 2PA cross-section (σ₂), a measure of the two-photon absorptivity, is a key parameter in evaluating these materials. ucf.edu

Research has shown that fluorene derivatives with specific electron-withdrawing groups can exhibit large 2PA cross-sections. ucf.edu For instance, fluorene derivatives functionalized with phosphonate and nitro groups have demonstrated high σ₂ values, making them suitable for applications like optical power limiting. ucf.edunjit.edu The strength of the electron-withdrawing group can significantly influence the 2PA cross-section; for example, a nitro-containing fluorene derivative (σ₂ = 1300 GM) showed a much larger cross-section than a phosphonate-containing derivative (σ₂ = 650 GM). ucf.edu

Symmetrical molecules with a large π-conjugated system flanked by electron-withdrawing groups, such as benzothiazole, have been shown to exhibit very high peak 2PA cross-sections, reaching values as high as 6000 GM. ucf.edu The incorporation of heterocyclic rings like thiophene into the molecular design of fluorenyl chromophores has also been reported to enhance their 2PA properties. nih.gov

Table 2: Two-Photon Absorption (2PA) Properties of Selected Fluorene Derivatives

| Compound Name | Structure Type | Peak 2PA Cross-Section (σ₂) [GM] | Wavelength [nm] | Reference |

|---|---|---|---|---|

| ZL-61 | 1,7-Diphenyl-3,5-bis(9,9-dimethyl-9H-fluoren-2-yl)-boron-difluoride-azadipyrromethene | 8321 | 800 | mdpi.com |